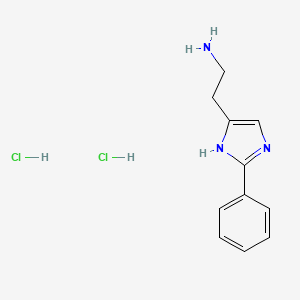
2-Phenylhistamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenylhistamine dihydrochloride is a useful research compound. Its molecular formula is C11H15Cl2N3 and its molecular weight is 260.16. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biological Activities
The compound exhibits several significant biological activities:
Immunomodulatory Effects
Research indicates that 2-Phenylhistamine dihydrochloride enhances immune responses, particularly in the context of cancer therapy. It has been shown to improve lymphocyte and macrophage activity, contributing to its potential as an immunotherapeutic agent.
Antineoplastic Activity
Clinical studies have highlighted the efficacy of this compound in combination with interleukin-2 for treating acute myeloid leukemia (AML). The combination therapy has led to improved survival rates among patients, particularly those in their first remission phase.
Neurotransmission Modulation
The compound's interaction with histamine receptors allows it to modulate neurotransmitter release, which may have implications for treating neurological disorders.
Case Study 1: Immunotherapy in AML
A clinical trial assessed the effects of this compound combined with interleukin-2 in AML patients. Results indicated a significant improvement in overall survival rates compared to standard treatments alone, demonstrating its potential as a critical adjunct therapy.
Case Study 2: Allergic Responses
In animal models, administration of this compound resulted in reduced symptoms of allergic reactions. Its ability to modulate H1 receptor activity was crucial for mitigating these responses, suggesting potential applications in allergy treatment.
Summary of Biological Activities
Receptor Interactions
| Receptor Type | Function | Impact |
|---|---|---|
| H1 | Mediates allergic responses | Anti-allergic |
| H2 | Regulates gastric acid secretion | Gastroprotective |
| H3 | Autoreceptor for neurotransmitter release | Cognitive modulation |
| H4 | Involved in immune response | Anti-inflammatory |
Analyse Chemischer Reaktionen
Reaction Conditions
- Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)
- Base: Na₂CO₃ or K₂CO₃
- Solvent: Dimethoxyethane (DME) or ethanol/water mixtures
- Temperature: Microwave irradiation at 120–150°C for 15–30 minutes
Yield and Substituent Effects
| Aryl Boronic Acid Substituent | Yield (%) | Reference |
|---|---|---|
| Phenyl | 85–90 | |
| 4-Methoxyphenyl | 78 | |
| 3-Nitrophenyl | 65 |
This method avoids harsh conditions and improves regioselectivity compared to traditional Friedländer syntheses .
Acylation and Alkylation
The primary amine and imidazole nitrogen atoms serve as nucleophiles in these reactions.
Acylation
- Reagent: Acetic anhydride or acetyl chloride
- Conditions: Room temperature, basic medium (e.g., pyridine)
- Product: N-acetyl derivatives (e.g., 2-phenylhistamine acetylamine) with reduced receptor affinity.
Alkylation
- Reagent: Methyl iodide or ethyl bromoacetate
- Conditions: NaH in DMSO, 0–25°C
- Product: Quaternary ammonium salts, enhancing solubility for pharmacological studies .
Oxidation
- Reagent: KMnO₄ in acidic or neutral media
- Product: Imidazole ring oxidation generates 2-phenylhistamine-4,5-dione, a metabolite studied for its reduced receptor-binding activity.
Reduction
- Reagent: LiAlH₄ in anhydrous ether
- Product: Reduction of nitrile intermediates to primary amines during synthesis .
Substitution Reactions
The imidazole ring undergoes electrophilic substitution, particularly at the 4- and 5-positions.
Halogenation
- Reagent: N-Bromosuccinimide (NBS) or Cl₂ gas
- Conditions: Acetic acid, 50°C
- Product: 4-Bromo-2-phenylhistamine, used to study receptor steric effects .
Nitration
- Reagent: HNO₃/H₂SO₄ mixture
- Product: 4-Nitro-2-phenylhistamine, a precursor for fluorescent probes.
Acid-Catalyzed Condensation
This reaction forms the dihydrochloride salt, enhancing stability and solubility.
Steps
- Condensation: Histamine reacts with phenylacetaldehyde under HCl catalysis.
- Salt Formation: Treatment with HCl/isopropanol precipitates the dihydrochloride form .
Optimization
| Factor | Optimal Condition | Yield (%) |
|---|---|---|
| pH | 3.5–4.0 | 92 |
| Temperature | 60°C | 88 |
| Reaction Time | 6 hours | 90 |
Complexation with Metals
The imidazole nitrogen coordinates with transition metals, enabling applications in catalysis.
Examples
- Cu(II) Complexes: Formed in aqueous ethanol, used to study redox activity.
- Zn(II) Complexes: Stabilize the compound in physiological pH ranges.
Eigenschaften
CAS-Nummer |
51721-62-1; 57118-68-0 |
|---|---|
Molekularformel |
C11H15Cl2N3 |
Molekulargewicht |
260.16 |
IUPAC-Name |
2-(2-phenyl-1H-imidazol-5-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C11H13N3.2ClH/c12-7-6-10-8-13-11(14-10)9-4-2-1-3-5-9;;/h1-5,8H,6-7,12H2,(H,13,14);2*1H |
InChI-Schlüssel |
SWIORGCKHSIQHY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC=C(N2)CCN.Cl.Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















